molecular formula C11H14BrNO B1290532 1-(4-溴苯基)哌啶-4-醇 CAS No. 1226154-84-2

1-(4-溴苯基)哌啶-4-醇

货号 B1290532
CAS 编号: 1226154-84-2
分子量: 256.14 g/mol
InChI 键: ACDQKDUKSOJFLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromophenyl piperidine derivatives involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one starts with pyridin-4-ol and proceeds through a series of reactions to yield the target compound . These methods could potentially be adapted for the synthesis of "1-(4-Bromophenyl)piperidin-4-ol".

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the absolute configuration of related piperidine compounds . The molecular structure of these compounds is characterized by the orientation of substituents around the piperidine ring, which can be axial or equatorial . This information is crucial for understanding the three-dimensional arrangement of atoms in "1-(4-Bromophenyl)piperidin-4-ol".

Chemical Reactions Analysis

The reactivity of bromophenyl piperidine derivatives can be inferred from their synthesis routes and the intermediates involved . The presence of bromine suggests that these compounds could participate in further substitution reactions due to the bromine's ability to act as a good leaving group.

Physical and Chemical Properties Analysis

Spectroscopic methods such as FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy have been employed to characterize the physical and chemical properties of bromophenyl piperidine derivatives . These techniques provide information on the vibrational and electronic structure of the molecules, as well as their stability and charge distribution . The NBO analysis, in particular, offers insights into hyperconjugative interactions and charge delocalization within the molecule . The MEP surface map can be used to understand the chemical reactivity of the molecule .

科学研究应用

氢键模式

1-(4-溴苯基)哌啶-4-醇及其类似物展示出独特的氢键模式。这些化合物形成分叉的分子内和分子间氢键,导致特定结构基元的形成,如六元氢键环和中心对称二聚体。这种氢键特性对于理解分子相互作用并设计具有期望性质的材料至关重要(Balderson et al., 2007)

制药研究

在制药研究中,1-(4-溴苯基)哌啶-4-醇的衍生物被用于设计选择性雌激素受体调节剂(SERMs)。这些化合物被合成并对雌激素反应细胞进行评估,如人类MCF-7乳腺癌细胞,以开发新的治疗药物(Yadav et al., 2011)

生物活性化合物的合成

1-(4-溴苯基)哌啶-4-醇衍生物在各种生物活性化合物的合成中发挥着重要作用。例如,它们被用于合成类似物Raloxifene及其类似物,这些化合物在治疗骨质疏松症等疾病中有应用(Petrov et al., 2015)

拮抗剂的开发

这些化合物在开发各种生物靶标的拮抗剂中也起着关键作用。例如,1-(4-溴苯基)哌啶-4-醇的衍生物已被探索其作为CCR5受体拮抗剂的潜力,这可用于治疗HIV-1感染(Palani et al., 2002)

卟啉的氨基化

涉及1-(4-溴苯基)哌啶-4-醇衍生物的氨基化反应已被研究用于合成含有羟基哌啶片段的卟啉。这些化合物在药物化学和材料科学中具有重要意义(Artamkina et al., 2008)

理解分子结构

对这些化合物的分子结构进行研究,包括它们的构象和互变异构性质,可为了解它们的化学行为和在各种科学领域中的潜在应用提供见解(Kubicki et al., 2003)

安全和危害

While the specific safety and hazards of 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化分析

Biochemical Properties

1-(4-Bromophenyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the chemokine receptor CCR5, which is part of the G-protein coupled receptor family. This interaction is crucial in the process of HIV-1 entry into cells. The compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering the cells . Additionally, 1-(4-Bromophenyl)piperidin-4-ol has been found to interact with the human H3 receptor, showing potential as a therapeutic agent in various neurological conditions .

Cellular Effects

1-(4-Bromophenyl)piperidin-4-ol influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the CCR5 receptor impacts the signaling pathways involved in immune response and inflammation. By blocking this receptor, the compound can modulate the immune response and potentially reduce inflammation . Furthermore, its interaction with the H3 receptor suggests that it may influence neurotransmitter release and neuronal signaling, which could have implications for treating neurological disorders .

Molecular Mechanism

The molecular mechanism of 1-(4-Bromophenyl)piperidin-4-ol involves binding interactions with specific biomolecules. As a CCR5 antagonist, it binds to the receptor and inhibits its activity, preventing HIV-1 from entering the cells . This binding interaction is believed to involve a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor. Additionally, the compound’s interaction with the H3 receptor involves binding to the receptor and modulating its activity, which can influence neurotransmitter release and neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromophenyl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, particularly in modulating immune response and neuronal signaling .

Dosage Effects in Animal Models

The effects of 1-(4-Bromophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound has been shown to effectively block the CCR5 receptor and modulate immune response without significant adverse effects . At higher doses, toxic effects have been observed, including potential neurotoxicity and adverse effects on liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-(4-Bromophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of 1-(4-Bromophenyl)piperidin-4-ol can influence its efficacy and toxicity, depending on the rate and extent of its metabolism .

Transport and Distribution

The transport and distribution of 1-(4-Bromophenyl)piperidin-4-ol within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 1-(4-Bromophenyl)piperidin-4-ol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may be localized to the plasma membrane, where it interacts with receptors like CCR5 and H3. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways .

属性

IUPAC Name

1-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQKDUKSOJFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-aminophenyl)piperidin-4-ol (3.7 g, 319 mmol) in 60 mL of HBr 48%, a solution of NaNO2 (1.38 g, 20 mmol) in 15 mL of water was slowly added at 0° C. The mixture was stirred for 30 minutes and added to a solution of CuBr (1.57 g, 11 mmol) in 50 mL of HBr 48%. The resulting mixture was stirred and refluxed for 2 hours. The suspension thus obtained was partitioned between 2N NaOH and ethyl acetate. The organic layer was washed with aqueous NaCl, dried over Na2SO4 and concentrated to afford crude compound as grey solid 4.6 g. MS (m/z): 256 (M)+
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.57 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(4-aminophenyl)piperidin-4-ol (600 mg, 3.12 mmol), HBr (14 mL, 48%), was mixed and cooled to 0° C., the solution of NaNO2 (215 mg, 3.12 mmol) in 2.3 mL water was added in. the mixture was stirred for 15 minutes, the solution of CuBr (246 mg, 1.72 mmol) in HBr (4.4 mL 4.8%) was added and reacted at 100° C. for 3 hours. 2M NaOH solution was added, extracted by EA, washed by 2M NaOH, dried over Na2SO4, concentrated and purified by flash chromatography. (PE:EA=3:1) to give 520 mg pale brown solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
215 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
246 mg
Type
reactant
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 1-(4-bromophenyl)piperidin-4-one (600 mg, 2.36 mmol) in EtOH (10 mL) was added NaBH4 (134 mg, 3.54 mmol) slowly at 0° C. The resulting mixture was stirred at rt for 1 h. The reaction was quenched with sat. NH4Cl solution, extracted with EtOAc, dried over MgSO4, filtered, and concentrated to dryness. The title compound was isolated by silica gel chromatography (EtOAc/hexanes, 2:3 to 3:2) as a yellow solid (606 mg, 100%). 1H NMR (400 MHz, CDCl3) δ 7.33 (d, J=8.9 Hz, 2H), 6.81 (d, J=8.9 Hz, 2H), 3.89-3.84 (m, 1H), 3.55-3.49 (m, 2H), 2.95-2.89 (m, 2H), 2.06-1.99 (m, 2H), 1.72-1.64 (m, 2H); MS ESI 255.9 [M+H]+, calcd for [C11H14BrNO+H]+ 256.03.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-(4-Bromophenyl)piperidin-4-one (765 mg) is dissolved under argon in MeOH (8 mL), cooled to 0° C. and treated with NaBH4 (145 mg). The mixture is stirred for 2 hours at 0° C., treated with saturated aqueous NaHCO3 solution and stirred for 10 minutes. Then the mixture is extracted with ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated to give the title compound. LC (method 2): tR=0.92 min; Mass spectrum (ESI+): m/z=256 [M+H]+.
Quantity
765 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 5
1-(4-Bromophenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)piperidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。